



# **Application Notes and Protocols for Testing Rezafungin Acetate Synergy with Azoles**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B15563506          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rezafungin is a next-generation echinocandin antifungal agent with a long half-life, allowing for once-weekly dosing. It exhibits potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1][2][3] Combination therapy, pairing antifungals with different mechanisms of action, is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce dosages.[4] This document provides a detailed protocol for assessing the in vitro synergistic activity of rezafungin acetate in combination with azole antifungals, a class of drugs that inhibit ergosterol biosynthesis.[5][6][7]

The primary method described is the checkerboard microdilution assay, a standard technique for evaluating the interaction between two antimicrobial agents.[8][9][10] The outcome of this assay is the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction as synergistic, indifferent (additive), or antagonistic.[9][11]

## **Principles of Synergy Testing**

The checkerboard assay involves exposing a standardized fungal inoculum to a range of concentrations of two drugs, both individually and in combination.[9] By observing the inhibition of fungal growth across this matrix of concentrations, it is possible to determine if the combined effect of the drugs is greater than the sum of their individual effects.



- Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]
- Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.[9]
- Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs in combination.[11]

The FICI is interpreted as follows:

• Synergy: FICI ≤ 0.5

Indifference (or Additivity): 0.5 < FICI ≤ 4.0</li>

• Antagonism: FICI > 4.0

# Experimental Protocols Checkerboard Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.

- 1. Materials
- Rezafungin acetate powder
- Azole antifungal powders (e.g., voriconazole, posaconazole, isavuconazole)
- Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
- RPMI-1640 medium with L-glutamine and without sodium bicarbonate, buffered with MOPS acid to pH 7.0
- Sterile 96-well flat-bottom microtiter plates
- Dimethyl sulfoxide (DMSO)



- Sterile saline (0.85%) with 0.05% Tween 80 (for molds)
- Spectrophotometer or microplate reader
- 0.5 McFarland turbidity standard
- 2. Preparation of Reagents
- Drug Stock Solutions: Prepare stock solutions of **rezafungin acetate** and the selected azole in DMSO at a concentration of 1.6 mg/mL.
- Fungal Inoculum:
  - Yeasts (Candida spp.): Subculture the isolate on Sabouraud dextrose agar at 35°C for 24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
  - Molds (Aspergillus spp.): Culture the isolate on potato dextrose agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.5 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL in RPMI-1640 medium.

#### 3. Checkerboard Plate Setup

The following diagram illustrates the workflow for setting up the checkerboard assay.





Click to download full resolution via product page

Caption: Experimental workflow for the checkerboard synergy assay.



- Add 100 μL of RPMI-1640 medium to all wells of a 96-well plate.
- In row A, add 100 μL of the rezafungin working solution to column 1. Perform serial two-fold dilutions across the row to column 10.
- In column 1, add 100  $\mu$ L of the azole working solution to row A. Perform serial two-fold dilutions down the column to row G.
- This creates a matrix of drug concentrations. Column 11 will contain only the azole dilutions, and row H will contain only the rezafungin dilutions to determine their individual MICs. Well H12 will be the drug-free growth control.
- Add 100  $\mu L$  of the prepared fungal inoculum to each well. The final volume in each well will be 200  $\mu L$ .
- 4. Incubation and Reading
- Incubate the plates at 35°C for 24-48 hours.
- Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing a prominent (≥50%) reduction in growth compared to the drug-free control. For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphal forms, is often used.
- 5. Data Analysis
- Calculate the FIC for each drug in every well showing growth inhibition:
  - FIC of Rezafungin = (MIC of Rezafungin in combination) / (MIC of Rezafungin alone)
  - FIC of Azole = (MIC of Azole in combination) / (MIC of Azole alone)
- Calculate the FICI for each combination:
  - FICI = FIC of Rezafungin + FIC of Azole
- The lowest FICI value determines the interaction for the drug combination against the tested isolate.



## **Data Presentation**

The following tables provide a template for presenting synergy data.

Table 1: In Vitro Synergy of Rezafungin and Voriconazole against Candida Species

| Isolate                      | Rezafung<br>in MIC<br>Alone<br>(µg/mL) | Voriconaz<br>ole MIC<br>Alone<br>(µg/mL) | Rezafung<br>in MIC in<br>Combinat<br>ion<br>(µg/mL) | Voriconaz<br>ole MIC in<br>Combinat<br>ion<br>(µg/mL) | FICI | Interpreta<br>tion |
|------------------------------|----------------------------------------|------------------------------------------|-----------------------------------------------------|-------------------------------------------------------|------|--------------------|
| C. albicans<br>ATCC<br>90028 | 0.03                                   | 0.015                                    | 0.008                                               | 0.004                                                 | 0.53 | Indifferenc<br>e   |
| C. glabrata<br>FMR 8981      | 0.06                                   | 0.5                                      | 0.015                                               | 0.125                                                 | 0.5  | Synergy            |
| C. auris<br>FMR<br>14673     | 0.125                                  | 1                                        | 0.03                                                | 0.25                                                  | 0.49 | Synergy            |

Table 2: In Vitro Synergy of Rezafungin and Posaconazole against Aspergillus Species



| Isolate                           | Rezafung<br>in MEC<br>Alone<br>(µg/mL) | Posacona<br>zole MIC<br>Alone<br>(µg/mL) | Rezafung<br>in MEC in<br>Combinat<br>ion<br>(µg/mL) | Posacona<br>zole MIC<br>in<br>Combinat<br>ion<br>(µg/mL) | FICI | Interpreta<br>tion |
|-----------------------------------|----------------------------------------|------------------------------------------|-----------------------------------------------------|----------------------------------------------------------|------|--------------------|
| A.<br>fumigatus<br>ATCC<br>204305 | 0.015                                  | 0.125                                    | 0.004                                               | 0.03                                                     | 0.51 | Indifferenc<br>e   |
| A. flavus<br>FMR 9005             | 0.03                                   | 0.25                                     | 0.008                                               | 0.06                                                     | 0.53 | Indifferenc<br>e   |
| A. terreus<br>FMR 6987            | 0.06                                   | 0.5                                      | 0.015                                               | 0.125                                                    | 0.5  | Synergy            |

## **Mechanism of Synergy: Signaling Pathways**

The synergistic interaction between echinocandins and azoles stems from their targeting of two distinct and essential fungal cellular components: the cell wall and the cell membrane.

- Rezafungin (Echinocandin): Inhibits the β-(1,3)-D-glucan synthase enzyme complex, encoded by the FKS genes. This disrupts the synthesis of β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the fungal cell wall.[5][7] This leads to cell wall stress and activates the Cell Wall Integrity (CWI) signaling pathway.[12][13]
- Azoles: Inhibit the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 or CYP51 gene.[7][14][15] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane.[5][6] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane fluidity and function. [5][14]

The simultaneous disruption of both cell wall and cell membrane integrity can lead to a fungicidal effect that is greater than the effect of either drug alone.





#### Click to download full resolution via product page

Caption: Dual targeting of the fungal cell wall and membrane by rezafungin and azoles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rezafungin: a novel antifungal for the treatment of invasive candidiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis Creative Biolabs [creative-biolabs.com]

## Methodological & Application





- 7. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Drug Combination & Synergy Study Service Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Ergosterol biosynthesis pathway in Aspergillus fumigatus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing Rezafungin Acetate Synergy with Azoles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#protocol-for-testing-rezafungin-acetate-synergy-with-azoles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com